3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis, materials science, and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions to achieve the desired molecular architecture. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is achieved by coupling a trifluoromethyl-containing acetophenone with a nitrophenyl ether, followed by reduction . Similarly, the synthesis of complex thiophene derivatives involves multiple steps, including cycloaddition and substitution reactions . These examples suggest that the synthesis of "3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone" would likely require a strategic approach, potentially involving the formation of a trifluoromethyl group and the introduction of a thiomethyl substituent.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their chemical reactivity and physical properties. X-ray diffraction is a common technique used to determine the solid-state structure of a compound, as demonstrated in the study of a trifluoromethyl-containing indeno-furanone derivative . The presence of trifluoromethyl groups can significantly influence the electronic distribution within a molecule, as seen in the synthesis of polyimides . Therefore, the molecular structure of "3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone" would likely be characterized by the presence of electron-withdrawing trifluoromethyl groups, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of a compound is defined by its functional groups and molecular structure. Arylation reactions, for example, can be facilitated by palladium catalysis, leading to multiple substitutions on a phenyl ring . The presence of a trifluoromethyl group can also direct ortho-lithiation, allowing for further functionalization of phenolic compounds . In the context of "3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenone," such reactivity patterns suggest that the compound could undergo various chemical transformations, potentially leading to the formation of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, fluorinated polyimides exhibit high thermal stability and solubility in polar organic solvents due to the presence of trifluoromethyl groups . Similarly, the introduction of trifluoromethyl groups into phenolic compounds can improve their properties as intermediates in medicinal and pesticide applications . The compound , with both a trifluoromethyl group and a thiomethyl substituent, would likely display unique physical and chemical properties that could be tailored for specific applications.

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften

Schließlich wird seine Rolle in der Umweltwissenschaft untersucht, insbesondere bei der Abbaureduktion von Schadstoffen. Die Struktur der Verbindung könnte der Schlüssel zur Entwicklung von Katalysatoren sein, die schädliche Umweltkontaminanten abbauen können.

Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von „3-(2-Thiomethylphenyl)-3'-trifluoromethylpropiophenon“ und macht es zu einem wertvollen Gut in der wissenschaftlichen Forschung und Entwicklung .

Wirkmechanismus

Eigenschaften

IUPAC Name |

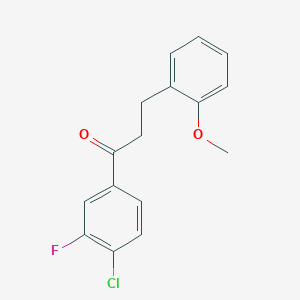

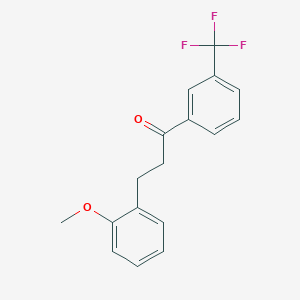

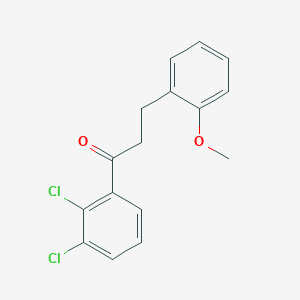

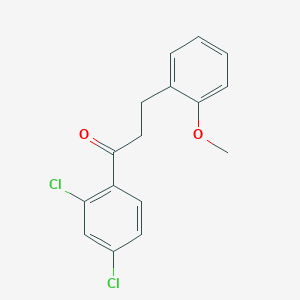

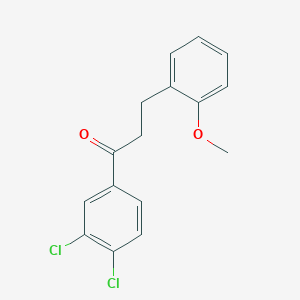

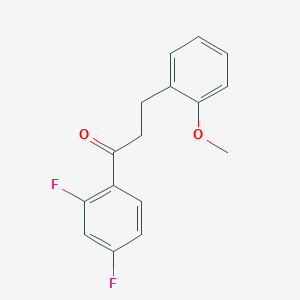

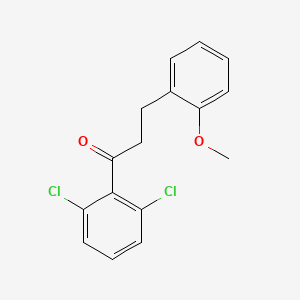

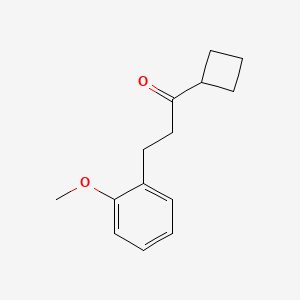

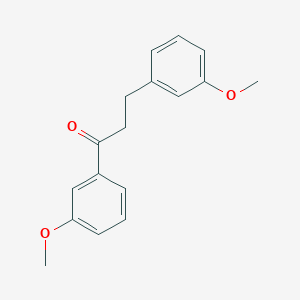

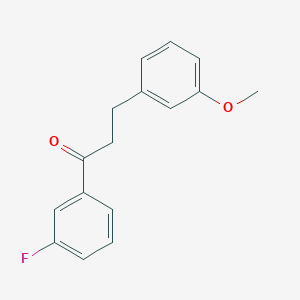

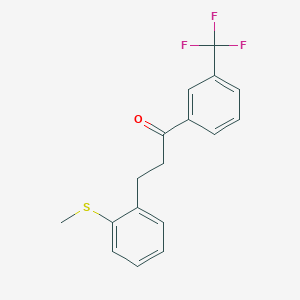

3-(2-methylsulfanylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3OS/c1-22-16-8-3-2-5-12(16)9-10-15(21)13-6-4-7-14(11-13)17(18,19)20/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYWJXSTBORTHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644337 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-25-1 |

Source

|

| Record name | 1-Propanone, 3-[2-(methylthio)phenyl]-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.